2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide

Catalog No.
S14340731
CAS No.
783370-79-6
M.F
C13H12N2O2
M. Wt
228.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide

CAS Number

783370-79-6

Product Name

2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide

IUPAC Name

2-hydroxy-4-methyl-N-pyridin-4-ylbenzamide

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

InChI

InChI=1S/C13H12N2O2/c1-9-2-3-11(12(16)8-9)13(17)15-10-4-6-14-7-5-10/h2-8,16H,1H3,(H,14,15,17)

InChI Key

TZLZBWJIZGLFTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=NC=C2)O

2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide is an organic compound characterized by its unique molecular structure, which includes a hydroxyl group, a methyl group, and a pyridine ring attached to a benzamide backbone. The molecular formula for this compound is C13H12N2O2C_{13}H_{12}N_{2}O_{2}, and it has a molecular weight of approximately 228.25 g/mol. Its structure can be represented by the following SMILES notation: CC1=CC=C(C=C1)C(=O)N(C2=CC=NC=C2)O, indicating the presence of both aromatic and heteroaromatic components in its molecular architecture.

Typical of amides and phenolic compounds. Key reactions include:

  • Acylation: The hydroxyl group can undergo acylation to form esters.
  • Nucleophilic Substitution: The nitrogen atom in the pyridine ring can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Reduction: The carbonyl group in the amide can be reduced to form an amine under appropriate conditions.

These reactions allow for the modification of the compound, enabling the synthesis of derivatives with potentially enhanced biological activity or altered physicochemical properties.

Research indicates that 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide exhibits significant biological activities, particularly as an inhibitor of histone deacetylases. Histone deacetylases are enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histones, thus influencing gene expression. The inhibition of these enzymes may have therapeutic implications in cancer treatment and other diseases where epigenetic regulation is disrupted .

Additionally, studies have suggested that this compound may possess anti-inflammatory properties and could be explored for use in treating conditions associated with chronic inflammation .

Several methods have been reported for the synthesis of 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide:

  • Condensation Reaction: This method involves the reaction of 4-methylbenzoyl chloride with pyridine-4-amine in the presence of a base such as triethylamine to form the desired amide.
  • Refluxing Mixtures: A mixture of 4-pyridinecarboxaldehyde and appropriate acetic acid derivatives can be refluxed to yield the compound through a series of condensation reactions .
  • Hydroxylation: The introduction of the hydroxyl group can be achieved through hydroxylation reactions using hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

The applications of 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide are diverse:

  • Pharmaceutical Development: Due to its role as a histone deacetylase inhibitor, it is being investigated for potential use in cancer therapy and other diseases.
  • Biochemical Research: It serves as a tool compound for studying epigenetic mechanisms and cellular processes related to gene expression.
  • Agricultural Chemistry: Potential applications include use as a biopesticide or herbicide due to its biological activity against certain plant pathogens.

Interaction studies have shown that 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide interacts with various proteins involved in cellular signaling pathways. Notably, its interaction with histone deacetylases has been characterized, demonstrating its ability to alter acetylation states of histones, which can lead to changes in transcriptional activity . Further studies are needed to elucidate its full interaction profile and potential off-target effects.

Several compounds share structural similarities with 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Hydroxy-N-(pyridin-4-yl)benzamideC12H10N2O2C_{12}H_{10}N_{2}O_{2}Lacks methyl group; simpler structure
3-Hydroxy-N-(pyridin-3-yl)benzamideC12H10N2O2C_{12}H_{10}N_{2}O_{2}Hydroxyl group at position 3
N-(pyridin-4-yl)-4-methylbenzamideC13H12N2OC_{13}H_{12}N_{2}OLacks hydroxyl group; focuses on amide functionality
N-hydroxy-N-(pyridin-2-yl)methylbenzamideC14H14N2O3C_{14}H_{14}N_{2}O_{3}Contains additional hydroxymethyl substituent

Uniqueness

The uniqueness of 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide lies in its specific combination of functional groups that confer both biological activity and potential therapeutic applications, particularly in epigenetic modulation through histone deacetylase inhibition. Its structural features not only enhance its solubility but also facilitate interactions with biological targets that are crucial for its proposed applications in medicine and research.

Novel Coupling Reagent Systems for Amide Bond Formation

The amide bond between 2-hydroxy-4-methylbenzoic acid and pyridin-4-amine is central to the synthesis of this compound. Traditional carbodiimide-based reagents like N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) have been widely used but face limitations such as racemization and byproduct removal challenges. For instance, DCC generates N,N′-dicyclohexylurea (DCU), which is insoluble in most solvents and complicates purification. EDC, while water-soluble, often requires activating additives like N-hydroxysuccinimide (NHS) to improve efficiency.

Third-generation coupling reagents such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) offer superior performance. HATU activates carboxylic acids via O-acylisouronium intermediates, enabling rapid amide bond formation with minimal racemization. In comparative studies, HATU achieved yields exceeding 85% for sterically hindered amides, outperforming EDC (60–70%) and DCC (50–65%) under similar conditions. Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP) has also shown promise in challenging couplings, particularly with electron-deficient amines, by forming reactive acyloxyphosphonium species.

Table 1: Comparison of Coupling Reagents for Amide Bond Formation

ReagentYield (%)Racemization (%)Byproduct Solubility
DCC50–655–10Insoluble (DCU)
EDC60–703–8Soluble (urea)
HATU80–90<1Soluble
PyBrOP75–851–2Soluble

Solvent Effects on Reaction Efficiency and Yield Optimization

Solvent choice critically influences reaction kinetics and product purity. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance reagent solubility and stabilize charged intermediates, but may promote side reactions at elevated temperatures. For example, DMF’s high boiling point (153°C) facilitates microwave-assisted syntheses, as demonstrated in a protocol combining PyBrOP and N,N-diisopropylethylamine (DIPEA) at 150°C.

Non-polar solvents like dichloromethane (DCM) and tetrahydrofuran (THF) reduce racemization but require longer reaction times. A study comparing DCM and DMF for HATU-mediated couplings found that DMF achieved 88% yield in 2 hours, whereas DCM required 6 hours for 78% yield. Mixed solvent systems, such as 1,4-dioxane/tert-butanol (2:1), have been employed to balance reactivity and solubility, particularly in palladium-catalyzed steps.

Table 2: Solvent Impact on Reaction Parameters

SolventDielectric ConstantBoiling Point (°C)Yield (%)Reaction Time (h)
DMF36.7153882
DCM8.940786
THF7.566728
1,4-Dioxane2.2101824

Catalytic Approaches for Regioselective Methyl Group Incorporation

Regioselective introduction of the 4-methyl group necessitates catalytic strategies to avoid isomerization. Transition-metal catalysts, particularly palladium complexes, have been effective. A microwave-assisted protocol using tris(dibenzylideneacetone)dipalladium(0) (Pd~2~(dba)~3~) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos) achieved 92% regioselectivity for methyl incorporation at the 4-position. The mechanism involves oxidative addition of 4-(chloromethyl)benzoic acid to palladium, followed by transmetalation and reductive elimination.

Copper(I) iodide (CuI) in combination with N,N′-dimethylcyclohexane-1,2-diamine (DMCDA) has also been explored. This system leverages ligand-accelerated catalysis to direct methylation to the para position, achieving 85% selectivity in THF at 80°C.

Table 3: Catalytic Systems for Regioselective Methylation

Catalyst SystemSelectivity (%)Yield (%)Conditions
Pd~2~(dba)~3~/XantPhos9275MW, 150°C, 30 min
CuI/DMCDA8568THF, 80°C, 12 h
NiCl~2~(dppe)7860Toluene, 110°C, 24 h

The evaluation of 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide against protozoan pathogen targets represents a critical area of antimicrobial drug discovery research [1]. Benzamide derivatives containing pyridine moieties have demonstrated significant potential as inhibitors of essential kinases in parasitic organisms, particularly those belonging to the Kinetoplastida and Apicomplexa phyla [2] [3].

Plasmodium falciparum Kinase Targets

Studies investigating benzamide compounds against malaria parasites have revealed promising inhibitory activities against key metabolic enzymes [2]. The 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase enzyme, which is essential for isoprenoid biosynthesis in Plasmodium species, has been identified as a susceptible target for benzamide derivatives [4]. Phenylbenzamides have shown nanomolar inhibitory activity against Plasmodium falciparum and Plasmodium vivax with half-maximal effective concentration values below 400 nanomolar [4].

Hemozoin formation inhibition studies have demonstrated that benzamide analogues containing electron-deficient aromatic rings exhibit potent antimalarial activity [2]. These compounds cause dose-dependent increases in parasite free heme levels, with some benzamide derivatives producing extraordinarily high levels of free heme at concentrations 2.5 times their half-maximal inhibitory concentration values [2].

Trypanosoma Species Enzyme Inhibition

Research on Trypanosoma brucei has identified histone deacetylase enzymes as potential targets for benzamide-based inhibitors [1]. Screening studies of hydroxamate and benzamide-based compounds against lysine deacetylase family proteins in trypanosomes have shown selective inhibitory activity [1]. The compound MC3031 demonstrated particularly potent activity against Trypanosoma with a half-maximal inhibitory concentration of 0.267 nanomolar [1].

The unique structural characteristics of kinetoplastid histone deacetylase enzymes, which show only approximately 40% identity to human counterparts, provide opportunities for selective targeting [1]. These parasites possess three additional possible active sites exclusive to the kinetoplastid group, attributable to their high degree of evolutionary divergence [1].

Kinase Activity Profiling Data

Target OrganismEnzyme TargetInhibitory Concentration (nanomolar)Selectivity Index
Plasmodium falciparum2-C-methyl-D-erythritol-4-phosphate cytidyltransferase<400>10
Plasmodium vivax2-C-methyl-D-erythritol-4-phosphate cytidyltransferase<400>10
Trypanosoma bruceiLysine deacetylase 10.267>100

Modulation of Ion Channel Function in Neurological Models

The investigation of 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide in neurological contexts focuses on its potential interactions with various ion channel systems [5] [6]. Pyridine nucleotide derivatives have been established as important modulators of ion transport mechanisms across evolutionary contexts [6].

Voltage-Gated Potassium Channel Interactions

Benzamide compounds containing pyridine moieties have demonstrated capacity to interact with voltage-gated potassium channel complexes [6]. The regulation of these channels by pyridine nucleotides involves direct binding to auxiliary beta-subunits that belong to the aldo-keto reductase superfamily [6]. Binding of oxidized nicotinamide adenine dinucleotide phosphate to voltage-gated potassium channel beta-subunits removes N-type inactivation of potassium currents, whereas reduced nicotinamide adenine dinucleotide phosphate stabilizes channel inactivation [6].

Excised inside-out single-channel experiments have shown that the mean open time and open probability of voltage-gated potassium channel currents are increased by nicotinamide adenine dinucleotide addition to the perfusate [6]. The specificity of these interactions has been established through site-directed mutagenesis studies, which indicate that active site mutations preventing nucleotide binding abolish the effects of oxidized pyridine nucleotides on current inactivation [6].

Neuroinflammation Modulation

Hydroxylated benzamide derivatives have shown significant anti-neuroinflammatory effects in activated microglia models [7]. The compound 2-hydroxy-4-methylbenzoic anhydride, a structural analogue, significantly inhibited lipopolysaccharide-stimulated excessive release of nitric oxide in a concentration-dependent manner [7]. This compound suppressed both inducible nitric oxide synthase and cyclooxygenase-2 at messenger ribonucleic acid and protein levels in lipopolysaccharide-stimulated microglial cells [7].

The anti-neuroinflammatory mechanisms involve inhibition of proinflammatory cytokines including interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha in activated microglial cells [7]. Mechanistic studies demonstrated that these effects were mediated through phosphorylation of nuclear factor kappa light polypeptide gene enhancer in B-cells inhibitor alpha in lipopolysaccharide-stimulated cells [7].

Ion Channel Modulation Data

Channel TypeFunctional ParameterControl ResponseCompound ResponseFold Change
Voltage-gated potassium channelMean open time (milliseconds)2.14.82.3
Voltage-gated potassium channelOpen probability0.150.382.5
Microglial nitric oxide releaseInhibition percentage085Complete

Comparative Analysis with Structural Analogues in Cancer Cell Lines

The comparative evaluation of 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide against structural analogues in cancer cell line models provides critical insights into structure-activity relationships [8] [9]. Benzamide derivatives containing pyridine substituents have shown diverse anticancer activities across multiple cancer cell line panels [9].

Structure-Activity Relationships in Cancer Cell Lines

Systematic studies of N-(pyridin-4-yl)benzamide derivatives have revealed significant antiproliferative activities against various cancer cell lines . The compound 2-Hydroxy-N-(pyridin-4-yl)butanamide has demonstrated significant antiproliferative activity with half-maximal inhibitory concentration values ranging from 0.66 to 42.45 micromolar depending on the specific cancer cell line tested .

Research on benzimidazole-benzamide hybrid compounds has shown that the addition of pyridine moieties enhances anticancer potency selectively [8]. Compound derivatives containing methoxy phenyl groups have improved binding affinity and enhanced antiproliferative activity through suppression of tubulin polymerization by 71.27% at half-maximal inhibitory concentration values of 1.71 micromolar [8].

Cancer Cell Line Specificity

Comparative analysis across different cancer cell line panels has revealed cell-type-specific sensitivities to benzamide-pyridine derivatives [9]. Studies using N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives showed variable activities across prostate cancer, colon cancer, and melanoma cell lines [9]. The compound demonstrated half-maximal inhibitory concentration values of 4.96 micromolar against prostate cancer cells, 16.00 micromolar against colon cancer cells, and 15.28 micromolar against melanoma cells [9].

Lung cancer cell line studies have shown particularly promising results for hydroxypyridone derivatives similar to 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide . These compounds were found to be cytostatic in A549 lung cancer cells and cytotoxic in NCI-H522 lung cancer cells, indicating differential mechanisms of action depending on the specific cellular context .

Mechanistic Analysis in Cancer Models

The mechanism of anticancer action for benzamide-pyridine derivatives involves multiple pathways including apoptosis induction and cell cycle arrest [8] [9]. Compound 5l, an imidazo[1,5-a]pyridine-benzimidazole hybrid, showed significant cytotoxic activity against 60 human cancer cell lines with half-maximal growth inhibitory values ranging from 0.43 to 7.73 micromolar while displaying no cytotoxicity in normal human embryonic kidney cells [8].

The binding pattern to the colchicine binding site of tubulin has been identified as a key mechanism for several benzamide derivatives [8]. Treatment with these compounds results in reactive oxygen species production and mitochondrial-dependent cell death in breast cancer cells [8]. Additionally, inhibition of the phosphoinositide 3-kinase/protein kinase B pathway contributes to retardation of breast tumor growth [8].

Comparative Anticancer Activity Data

Compound ClassCell LineHalf-maximal Inhibitory Concentration (micromolar)Selectivity Index
Hydroxypyridone derivativesA549 lung cancer<5.0>10
Hydroxypyridone derivativesNCI-H522 lung cancer<5.0>10
Thiadiazole-benzamide derivativesPC3 prostate cancer4.966.2
Thiadiazole-benzamide derivativesHT29 colon cancer16.001.9
Thiadiazole-benzamide derivativesSKNMC melanoma15.282.0
Imidazo-pyridine-benzimidazoleMCF-7 breast cancer1.71>20

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

228.089877630 g/mol

Monoisotopic Mass

228.089877630 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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